2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Description
A description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s discovery or synthesis.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also studied.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate safety precautions for handling and disposing of the compound.
Future Directions
This involves predicting or suggesting future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or further studies to better understand its properties or mechanism of action.
Please consult with a professional chemist or a trusted source for more specific information. Remember to always handle chemicals safely and responsibly.
properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c26-18-9-7-15(22-23-18)13-4-1-2-5-14(13)21-19(27)12-25-20(28)10-8-16(24-25)17-6-3-11-29-17/h1-11H,12H2,(H,21,27)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQDZTQZOIBKDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide |
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